molecular formula C19H23NO3S B2413927 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline CAS No. 695173-70-7

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

Cat. No. B2413927
CAS RN: 695173-70-7
M. Wt: 345.46
InChI Key: DDJRUVYUBMSQEE-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline exhibits anti-inflammatory and anti-tumor activities by inhibiting the activity of COX-2 and 5-LOX. It has also been reported to improve glucose metabolism and insulin sensitivity by activating PPARγ. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-diabetic activities make it a promising candidate for drug development. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in human clinical trials. Another direction is to explore its potential as a drug for the treatment of other diseases such as cancer and diabetes. In addition, further research is needed to improve its solubility and bioavailability for use in various applications.

Synthesis Methods

The synthesis of 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline has been reported in the literature. The most common method involves the reaction of 2-methoxy-5-propan-2-ylphenol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to yield the corresponding sulfonamide. The sulfonamide is then cyclized using a Lewis acid such as aluminum chloride to give the final product.

Scientific Research Applications

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14(2)16-8-9-18(23-3)19(12-16)24(21,22)20-11-10-15-6-4-5-7-17(15)13-20/h4-9,12,14H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJRUVYUBMSQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

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